N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a benzodioxin ring, a thiophene ring, and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multiple steps
Preparation of Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Formation of Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be formed by the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated imidazo[1,2-a]pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biology: It is used in studies related to cellular signaling pathways and molecular mechanisms of disease.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of certain kinases or activate specific receptors, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
- N-Substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its combination of a benzodioxin ring, a thiophene ring, and an imidazo[1,2-a]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H19N3O2S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H19N3O2S/c1-13-4-3-5-19-23-20(18-9-6-14(2)27-18)21(24(13)19)22-15-7-8-16-17(12-15)26-11-10-25-16/h3-9,12,22H,10-11H2,1-2H3 |
InChI Key |
URMJURGYWHILJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(S5)C |
Origin of Product |
United States |
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